Farnesylpyrophosphate
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Overview
Description
Farnesyl pyrophosphate ammonium salt is a 15-carbon isoprenoid compound that plays a crucial role in the biosynthesis of terpenes and terpenoids, including sterols and carotenoids . It is an intermediate in the mevalonate pathway, which is essential for the production of cholesterol, ubiquinone, and dolichol . Farnesyl pyrophosphate ammonium salt is also involved in the post-translational modification of proteins through prenylation, which is critical for the proper functioning of various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Farnesyl pyrophosphate ammonium salt is synthesized from geranyl pyrophosphate by the action of the enzyme farnesyl pyrophosphate synthase . The synthesis involves the sequential condensation of dimethylallyl pyrophosphate with two units of isopentenyl pyrophosphate to form farnesyl pyrophosphate . The reaction conditions typically include the presence of magnesium ions as a cofactor and a suitable buffer system to maintain the pH .
Industrial Production Methods
In industrial settings, farnesyl pyrophosphate ammonium salt is produced using microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, are used to overexpress the enzymes involved in the mevalonate pathway, leading to the accumulation of farnesyl pyrophosphate . The compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Farnesyl pyrophosphate ammonium salt undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form farnesyl alcohol, which is used in the synthesis of dolichol.
Substitution: Farnesyl pyrophosphate can undergo substitution reactions to form various derivatives, such as geranylgeranyl pyrophosphate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the presence of a suitable nucleophile and a catalyst, such as a Lewis acid.
Major Products Formed
Farnesol: Formed through oxidation reactions.
Farnesyl alcohol: Formed through reduction reactions.
Geranylgeranyl pyrophosphate: Formed through substitution reactions.
Scientific Research Applications
Farnesyl pyrophosphate ammonium salt has a wide range of scientific research applications, including:
Mechanism of Action
Farnesyl pyrophosphate ammonium salt exerts its effects through the mevalonate pathway, where it serves as a key intermediate in the biosynthesis of various isoprenoids . The compound is involved in the prenylation of proteins, a post-translational modification that attaches a farnesyl group to specific proteins, such as Ras proteins . This modification is critical for the proper functioning of these proteins, as it facilitates their attachment to cell membranes and their involvement in signal transduction pathways . Farnesyl pyrophosphate also acts as a selective agonist of the transient receptor potential cation channel subfamily V member 3 (TRPV3), which is involved in pain perception and inflammation .
Comparison with Similar Compounds
Similar Compounds
Farnesene: A sesquiterpene that is structurally similar to farnesyl pyrophosphate but lacks the pyrophosphate group.
Farnesol: An alcohol derivative of farnesyl pyrophosphate that is involved in the biosynthesis of other terpenoids.
Geranyl pyrophosphate: A precursor in the biosynthesis of farnesyl pyrophosphate.
Geranylgeranyl pyrophosphate: A derivative of farnesyl pyrophosphate that is involved in the prenylation of proteins.
Uniqueness
Farnesyl pyrophosphate ammonium salt is unique due to its dual role as both a biosynthetic intermediate and a regulatory molecule. Its involvement in the prenylation of proteins and its function as a selective agonist of TRPV3 distinguish it from other similar compounds . Additionally, its role in the mevalonate pathway makes it a critical component in the biosynthesis of various essential biomolecules .
Properties
Molecular Formula |
C15H37N3O7P2 |
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Molecular Weight |
433.42 g/mol |
IUPAC Name |
azane;phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate |
InChI |
InChI=1S/C15H28O7P2.3H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18;;;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18);3*1H3/b14-9+,15-11+;;; |
InChI Key |
GSWRJNPTNZUHOV-VLCVYXDNSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C.N.N.N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C.N.N.N |
Origin of Product |
United States |
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